molecular formula C22H26N4O5 B3958841 N-CYCLOPROPYL-5-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-CYCLOPROPYL-5-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B3958841
M. Wt: 426.5 g/mol
InChI Key: NGCZEBPTSKBTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-5-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropyl group, a dimethoxybenzoyl moiety, a piperazine ring, and a nitroaniline structure, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-5-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Dimethoxybenzoyl Moiety: This step involves acylation reactions using 3,4-dimethoxybenzoic acid or its derivatives.

    Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving ethylenediamine and appropriate dihalides.

    Nitroaniline Synthesis: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-5-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Pd/C, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

N-CYCLOPROPYL-5-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: It may serve as a probe for studying biological pathways involving nitroaniline derivatives.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Industry: It can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-5-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring and dimethoxybenzoyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-5-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties

Properties

IUPAC Name

[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-30-20-8-3-15(13-21(20)31-2)22(27)25-11-9-24(10-12-25)17-6-7-19(26(28)29)18(14-17)23-16-4-5-16/h3,6-8,13-14,16,23H,4-5,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCZEBPTSKBTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-CYCLOPROPYL-5-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

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